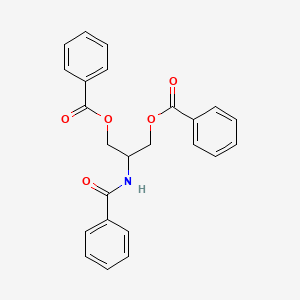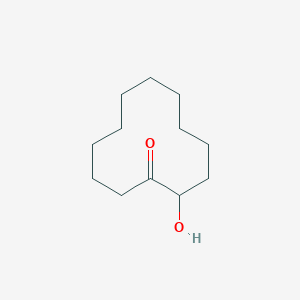![molecular formula C16H17N3O4 B11955246 N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide is a chemical compound that belongs to the class of hydrazones. It is characterized by the presence of a benzylidene group attached to a nicotinohydrazide moiety. This compound has gained attention due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide can be synthesized through a condensation reaction between nicotinohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction typically involves the following steps:
Reactants: Nicotinohydrazide and 3,4,5-trimethoxybenzaldehyde.
Catalyst: A catalytic amount of ceric ammonium nitrate.
Solvent: Water.
Conditions: The reaction mixture is sonicated at 60 W for 10 minutes at room temperature.
Purification: The product is purified by recrystallization using alcohol.
Industrial Production Methods
While specific industrial production methods for N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes
作用機序
The mechanism of action of N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes, leading to disruption of metabolic pathways.
Bind to DNA: The compound can bind to DNA, interfering with replication and transcription processes.
Induce Apoptosis: It can induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide can be compared with other similar compounds, such as:
N’-(2,4,5-trimethoxybenzylidene)nicotinohydrazide: Similar structure but different substitution pattern on the benzylidene group.
N’-(3,4-dimethoxybenzylidene)nicotinohydrazide: Lacks one methoxy group compared to the target compound.
N’-(3,4,5-trimethoxybenzylidene)octadecanohydrazide: Contains a longer alkyl chain, leading to different physical properties .
Uniqueness
The uniqueness of N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide lies in its specific substitution pattern on the benzylidene group, which imparts distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C16H17N3O4 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC名 |
N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-7-11(8-14(22-2)15(13)23-3)9-18-19-16(20)12-5-4-6-17-10-12/h4-10H,1-3H3,(H,19,20) |
InChIキー |
IATCZYSHMSZKIO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)


![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)




